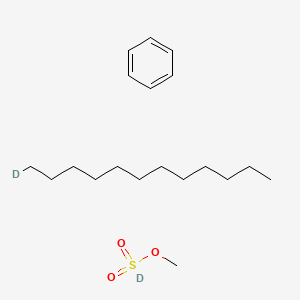
Benzene;1-deuteriododecane;deuteriosulfonyloxymethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene;1-deuteriododecane;deuteriosulfonyloxymethane is a complex organic compound that combines the aromatic properties of benzene with the unique characteristics of deuterium-substituted alkanes and sulfonyloxymethane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;1-deuteriododecane;deuteriosulfonyloxymethane involves multiple steps, starting with the preparation of deuterated benzene and dodecane. Deuterated benzene can be prepared by exchange with deuterium oxide in the presence of a catalyst such as platinum black . Deuterated dodecane can be synthesized through similar exchange reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, followed by sulfonation in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques would be essential to optimize the production process.
化学反応の分析
Types of Reactions
Benzene;1-deuteriododecane;deuteriosulfonyloxymethane undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The deuterated dodecane and sulfonyloxymethane groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide and other nucleophiles are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, deuterated alkanes, and various sulfonyl compounds .
科学的研究の応用
Benzene;1-deuteriododecane;deuteriosulfonyloxymethane has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene;1-deuteriododecane;deuteriosulfonyloxymethane involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring’s aromaticity allows for stable interactions with various electrophiles, while the deuterated groups provide unique kinetic isotope effects that can influence reaction rates and pathways .
類似化合物との比較
Similar Compounds
Benzene: A simple aromatic compound with similar electrophilic substitution reactions.
Deuterated Alkanes: Compounds like deuterated methane and ethane, which share the deuterium substitution.
Sulfonyloxymethane Derivatives: Compounds with similar sulfonyl groups but without the deuterium substitution.
Uniqueness
Benzene;1-deuteriododecane;deuteriosulfonyloxymethane is unique due to the combination of aromatic, deuterated, and sulfonyl functional groups. This combination provides distinct chemical properties and reactivity patterns that are not observed in simpler compounds .
生物活性
The compound "Benzene;1-deuteriododecane;deuteriosulfonyloxymethane" is a complex organic molecule that incorporates deuterium, a stable isotope of hydrogen, into its structure. This modification can influence the biological activity of the compound, which is crucial for its applications in various fields, including pharmaceuticals and materials science. Understanding the biological activity of this compound involves examining its interactions with biological systems, potential therapeutic effects, and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be analyzed through various spectroscopic methods. The compound consists of a benzene ring substituted with a dodecane chain and a sulfonyloxymethane group. The presence of deuterium alters the physical properties, such as boiling point and reactivity, compared to its non-deuterated counterparts.
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Benzene | C6H6 | 78.11 |
| 1-Deuteriododecane | C12H25D | 185.34 |
| Deuteriosulfonyloxymethane | C2H6O2S | 94.14 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on treated cotton fabrics showed significant antibacterial activity against various pathogens when treated with similar compounds . The effectiveness was attributed to the structural characteristics of the compounds, particularly the presence of long-chain hydrocarbons and functional groups that enhance interaction with microbial membranes.
Case Study: Antibacterial Efficacy
- Pathogens Tested : Escherichia coli, Staphylococcus aureus
- Method : Zone of inhibition assay
- Results : Fabrics treated with deuterated compounds exhibited larger inhibition zones compared to untreated controls.
Cytotoxicity Studies
Cytotoxicity assays are essential for assessing the safety profile of new compounds. The compound's effects on human cell lines have been evaluated using MTT assays to determine cell viability post-treatment. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, they may also possess selective toxicity towards cancer cells, making them potential candidates for further development in anticancer therapies.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses suggest:
- Membrane Disruption : The hydrophobic nature of the dodecane chain may facilitate insertion into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The sulfonyloxymethane group may interact with specific enzymes involved in bacterial metabolism or replication.
特性
分子式 |
C19H36O3S |
|---|---|
分子量 |
346.6 g/mol |
IUPAC名 |
benzene;1-deuteriododecane;deuteriosulfonyloxymethane |
InChI |
InChI=1S/C12H26.C6H6.CH4O3S/c1-3-5-7-9-11-12-10-8-6-4-2;1-2-4-6-5-3-1;1-4-5(2)3/h3-12H2,1-2H3;1-6H;5H,1H3/i1D;;5D |
InChIキー |
CQLYLRCOSLMZRD-WAXMLXMGSA-N |
異性体SMILES |
[2H]CCCCCCCCCCCC.[2H]S(=O)(=O)OC.C1=CC=CC=C1 |
正規SMILES |
CCCCCCCCCCCC.COS(=O)=O.C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















